molecular formula C9H11ClO2 B13954688 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol CAS No. 53346-74-0

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol

Cat. No.: B13954688
CAS No.: 53346-74-0
M. Wt: 186.63 g/mol
InChI Key: DEMINBGYOLLYLR-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl alcohol, characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, and a hydroxyl group at the 2nd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol typically involves the chlorination of 3-ethyl-2-hydroxybenzyl alcohol. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol is unique due to the combination of the chlorine atom and the ethyl group on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

53346-74-0

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-ethyl-6-(hydroxymethyl)phenol

InChI

InChI=1S/C9H11ClO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-4,11-12H,2,5H2,1H3

InChI Key

DEMINBGYOLLYLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)CO)O

Origin of Product

United States

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